4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-hydroxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the 3-chlorophenyl group.
Introduction of the 4-Hydroxyphenylamino Group: The final step involves the reaction of the intermediate with 4-hydroxybenzylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of action of piperazine derivatives in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine: A simpler analog without the hydroxyphenylamino group.
N-(4-hydroxyphenyl)piperazine: Lacks the chlorophenyl group but retains the hydroxyphenylamino moiety.
Uniqueness
4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to the combination of both the 3-chlorophenyl and 4-hydroxyphenylamino groups, which may confer distinct pharmacological properties compared to its simpler analogs.
Properties
Molecular Formula |
C19H21ClN4O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(4-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-4-6-17(25)7-5-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
OZSWIWVOJIHWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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